molecular formula C26H28ClNO2 B1666333 4-Hydroxytoremifene CAS No. 110503-62-3

4-Hydroxytoremifene

Cat. No. B1666333
M. Wt: 422 g/mol
InChI Key: OIUCUUXSMIJSEB-QPLCGJKRSA-N
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Description

4-Hydroxytoremifene is an organic compound that belongs to the class of stilbenes . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .


Synthesis Analysis

The synthesis of 4-Hydroxytoremifene involves a highly stereoselective process via the McMurry reaction . This process has been used to produce (Z)-4-Hydroxytamoxifen and (Z)-4-Hydroxytoremifene . A series of pyrimidine derivatives containing the 4-hydroxypiperidine group were also designed and synthesized .


Molecular Structure Analysis

The molecular structure of 4-Hydroxytoremifene consists of a 1,2-diphenylethylene moiety . The molecular formula of 4-Hydroxytoremifene is C26H28ClNO2 .

Scientific Research Applications

Peroxidase Activation and Free Radical Formation

4-Hydroxytoremifene, a metabolite of the antiestrogenic drug tamoxifen, is broken down by a peroxidase/H2O2 system more rapidly than tamoxifen, causing greater DNA damage. It generates species with characteristics of glutathione thiyl radical, leading to stoichiometric time-dependent formation of glutathione disulfide. Radical mechanisms in the carcinogenic effects of tamoxifen in the endometrium or other target organs remain to be established (Davies et al., 1997).

Clastogenic and Aneugenic Effects

4-Hydroxytoremifene was tested for clastogenic effects in human lymphoblastoid cells expressing various cytochrome P450 enzymes. It caused an increase in micronuclei and aneuploidy, indicating its potential for causing chromosomal structural and numerical aberrations in vitro and in rat liver cells stimulated to divide following oral dosing (Styles et al., 1997).

Biochemical and Pharmacological Effects

4-Hydroxytoremifene binds to estrogen receptors with higher affinity compared to toremifene and inhibits MCF-7 growth at lower concentrations. However, its efficacy against cancers is weak except at very high doses. It plays a role in the in vivo antitumor effect of toremifene, although mainly attributed to unchanged toremifene (Kangas, 2004).

Pharmacokinetics in Advanced Breast Cancer

The pharmacokinetic study of toremifene in patients with advanced breast cancer showed that 4-hydroxytoremifene concentrations were detectable only at high doses of toremifene. This study contributes to understanding the metabolic and kinetic patterns of toremifene and its metabolites (Wiebe et al., 2004).

Metabolic Pathways in Human Liver Microsomes

4-Hydroxytoremifene is a product of the metabolism of toremifene in human liver microsomes. The involvement of cytochrome P450 3A enzyme family in its major metabolic pathways has been studied, indicating a significant role of these enzymes in the metabolism of toremifene and its metabolites (Berthou et al., 1994).

Safety And Hazards

In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the victim is not breathing, artificial respiration should be given and a doctor should be consulted immediately . Skin contact with 4-Hydroxytoremifene should be avoided and contaminated clothing should be removed immediately .

properties

IUPAC Name

4-[(Z)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClNO2/c1-28(2)18-19-30-24-14-10-22(11-15-24)26(21-8-12-23(29)13-9-21)25(16-17-27)20-6-4-3-5-7-20/h3-15,29H,16-19H2,1-2H3/b26-25-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUCUUXSMIJSEB-QPLCGJKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301043030
Record name 4-Hydroxytoremifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301043030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxytoremifene

CAS RN

110503-62-3
Record name 4-Hydroxytoremifene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110503-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxytoremifene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110503623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxytoremifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301043030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXYTOREMIFENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTW99894I6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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